2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone is a fluorinated organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethyl group and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone typically involves the reaction of 4-methoxypyridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Research: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone
- 2,2,2-Trifluoro-1-(5-fluoro-2-methoxypyridin-4-yl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanone is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties.
Properties
CAS No. |
1060805-29-9 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-2-3-12-4-5(6)7(13)8(9,10)11/h2-4H,1H3 |
InChI Key |
WDBXBAXOBYRYAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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